4,5-Dichloro-2-ethylpyrimidine

Catalog No.
S12525571
CAS No.
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-ethylpyrimidine

Product Name

4,5-Dichloro-2-ethylpyrimidine

IUPAC Name

4,5-dichloro-2-ethylpyrimidine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c1-2-5-9-3-4(7)6(8)10-5/h3H,2H2,1H3

InChI Key

QMSXGYLYFXDHJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)Cl)Cl

4,5-Dichloro-2-ethylpyrimidine is a chemical compound characterized by its pyrimidine ring structure with two chlorine atoms at the 4 and 5 positions and an ethyl group at the 2 position. Its molecular formula is C6_6H6_6Cl2_2N2_2, and it has a molecular weight of approximately 177.03 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties .

, primarily nucleophilic substitution reactions. The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for the introduction of various substituents. It can also undergo reactions typical of pyrimidine derivatives, such as electrophilic aromatic substitution and condensation reactions.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrimidine ring allows for substitutions at available positions under appropriate conditions.

The biological activity of 4,5-Dichloro-2-ethylpyrimidine has been a subject of interest in medicinal chemistry. It has shown potential as an inhibitor for certain enzymes and receptors, making it a candidate for drug development. Specifically, compounds with similar structures have exhibited antimicrobial and antiproliferative activities, suggesting that 4,5-Dichloro-2-ethylpyrimidine may also possess similar biological properties .

Several methods exist for synthesizing 4,5-Dichloro-2-ethylpyrimidine. Common approaches include:

  • Chlorination of Ethylpyrimidines: Ethylpyrimidines can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the 4 and 5 positions.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield the desired pyrimidine structure with chlorine substituents.
  • Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution on a suitable precursor that contains ethyl and chlorine groups .

4,5-Dichloro-2-ethylpyrimidine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: Its derivatives may be used as herbicides or fungicides due to their biological activity.
  • Material Science: The compound could be utilized in developing new materials with specific properties .

Studies on the interactions of 4,5-Dichloro-2-ethylpyrimidine with biological molecules reveal insights into its mechanism of action. Research indicates that it may interact with specific enzymes or receptors involved in metabolic pathways. For instance, its potential as a CYP1A2 inhibitor suggests implications in drug metabolism and interactions .

Several compounds share structural similarities with 4,5-Dichloro-2-ethylpyrimidine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4,5-Dichloro-6-methylpyrimidine115617-41-90.90
4,5-Dichloro-2,6-dimethylpyrimidine105742-66-30.85
2,4,5-Trichloro-6-methylpyrimidine6554-69-40.79
2-Chloro-4-methylpyrimidine3435-25-40.68

Uniqueness:
4,5-Dichloro-2-ethylpyrimidine's unique combination of ethyl substitution and dichlorination distinguishes it from other pyrimidines in terms of reactivity and potential biological activity. Its specific structure allows for targeted interactions within biological systems that may not be present in structurally similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

175.9908036 g/mol

Monoisotopic Mass

175.9908036 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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